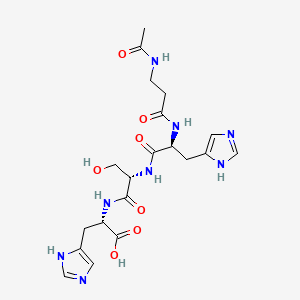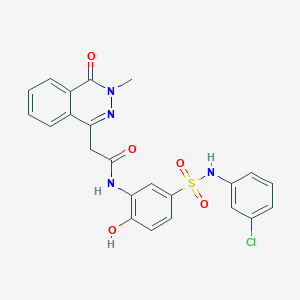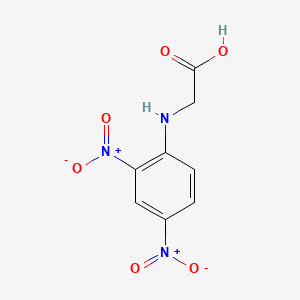
N-(2,4-Dinitrophényl)glycine
Vue d'ensemble
Description
N-(2,4-Dinitrophenyl)glycine: is an organic compound with the molecular formula C8H7N3O6. It is a derivative of glycine, where the amino group is substituted with a 2,4-dinitrophenyl group. This compound is known for its light yellow to yellow crystalline appearance and is used in various chemical and biochemical applications .
Applications De Recherche Scientifique
Chemistry: N-(2,4-Dinitrophenyl)glycine is used as a reagent in analytical chemistry for the detection and quantification of amino acids and peptides. It forms colored complexes with these biomolecules, which can be measured spectrophotometrically .
Biology: In biological research, N-(2,4-Dinitrophenyl)glycine is used to study enzyme kinetics and protein-ligand interactions. It serves as a substrate or inhibitor in various enzymatic assays .
Medicine: While not directly used as a therapeutic agent, N-(2,4-Dinitrophenyl)glycine is employed in the development of diagnostic assays and in the study of drug metabolism .
Industry: In industrial applications, N-(2,4-Dinitrophenyl)glycine is used in the synthesis of dyes, pigments, and other organic compounds. It also finds use in the production of specialty chemicals and intermediates .
Mécanisme D'action
Target of Action
N-(2,4-Dinitrophenyl)glycine, also known as DNP-glycine, is a compound that has been used in biochemical studies It’s structurally related to 2,4-dinitrophenol (dnp), which is known to interact with mitochondrial proteins and cause mitochondrial uncoupling .
Mode of Action
It’s structurally related to dnp, which is known to cause dose-dependent mitochondrial uncoupling . This process leads to the rapid loss of ATP as heat, leading to increased metabolic rate and potential hyperthermia .
Biochemical Pathways
Given its structural similarity to dnp, it may affect pathways related to energy metabolism and oxidative phosphorylation .
Pharmacokinetics
Dnp is known to be metabolized via nitro reduction .
Result of Action
Dnp is known to cause a rapid loss of atp as heat, leading to increased metabolic rate and potential hyperthermia .
Analyse Biochimique
Biochemical Properties
Considering its structural similarity to 2,4-dinitrophenol, it may interact with enzymes, proteins, and other biomolecules in a similar manner
Cellular Effects
2,4-dinitrophenol, a structurally similar compound, is known to cause dose-dependent mitochondrial uncoupling, leading to rapid loss of ATP and uncontrolled hyperthermia . It’s plausible that N-(2,4-Dinitrophenyl)glycine may have similar effects on cell function, signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
2,4-dinitrophenol acts as a protonophore, shuttling protons across biological membranes and collapsing the proton gradient across the mitochondrial membrane . This disrupts ATP production and increases heat production. N-(2,4-Dinitrophenyl)glycine may exert its effects at the molecular level in a similar manner.
Dosage Effects in Animal Models
2,4-dinitrophenol has been shown to cause dose-dependent effects in humans . Similar studies could be conducted with N-(2,4-Dinitrophenyl)glycine in animal models to understand its dosage effects, including any threshold effects and toxic or adverse effects at high doses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N-(2,4-Dinitrophenyl)glycine can be synthesized through the reaction of glycine with 2,4-dinitrochlorobenzene in the presence of a base such as sodium hydroxide. The reaction typically involves heating the mixture to facilitate the substitution reaction, followed by purification steps to isolate the desired product .
Industrial Production Methods: Industrial production of N-(2,4-Dinitrophenyl)glycine follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency of industrial production .
Analyse Des Réactions Chimiques
Types of Reactions: N-(2,4-Dinitrophenyl)glycine undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions where the nitro groups are replaced by other substituents.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.
Major Products Formed:
Reduction: 2,4-Diaminophenylglycine.
Substitution: Various substituted phenylglycines depending on the nucleophile used.
Hydrolysis: Glycine and 2,4-dinitrophenol.
Comparaison Avec Des Composés Similaires
2,4-Dinitrophenol: A related compound with similar nitro groups but lacks the glycine moiety.
N-(2,4-Dinitrophenyl)alanine: Another derivative where glycine is replaced by alanine.
N-(2,4-Dinitrophenyl)serine: A derivative with serine instead of glycine.
Uniqueness: N-(2,4-Dinitrophenyl)glycine is unique due to its specific structure, which combines the properties of glycine and the 2,4-dinitrophenyl group. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .
Propriétés
IUPAC Name |
2-(2,4-dinitroanilino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O6/c12-8(13)4-9-6-2-1-5(10(14)15)3-7(6)11(16)17/h1-3,9H,4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQPREKYEHBAOAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40148536 | |
| Record name | Glycine, N-(2,4-dinitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40148536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1084-76-0 | |
| Record name | N-(2,4-Dinitrophenyl)glycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1084-76-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dnp-glycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001084760 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1084-76-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37410 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Glycine, N-(2,4-dinitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40148536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2,4-dinitrophenyl)glycine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.831 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DNP-GLYCINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N78T3J8FGK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What unique reactions does N-(2,4-Dinitrophenyl)glycine undergo in the presence of sodium methoxide?
A1: Research has shown that both the methyl ester of N-(2,4-Dinitrophenyl)glycine and N-methyl-N-(2,4-dinitrophenyl)glycine methyl ester exhibit interesting reactivity with sodium methoxide. While the specific reaction pathways and products are not elaborated upon in the provided abstracts, these reactions suggest a potential for diverse chemical transformations using N-(2,4-Dinitrophenyl)glycine derivatives [, ].
Q2: Can N-(2,4-Dinitrophenyl)glycine be utilized to synthesize heterocyclic compounds?
A2: Yes, N-(2,4-Dinitrophenyl)glycine can act as a precursor for benzimidazole N-oxides. [] describes a synthetic route where heating N-(2,4-Dinitrophenyl)glycine derivatives with sodium hydroxide in a dioxane-water solution yields benzimidazole N-oxides. Interestingly, the reaction with glycine, α-alanine, and β-alanine derivatives leads to the decarboxylation of the product. This method highlights the versatility of N-(2,4-Dinitrophenyl)glycine as a building block in organic synthesis.
Q3: What is the kinetic behavior of N-(2,4-Dinitrophenyl)glycine in reactions leading to benzimidazole N-oxides?
A3: The reaction of N-(2,4-Dinitrophenyl)glycine to produce 5-nitro-1H-benzimidazole-3-oxide in a dioxane-water solution shows a first-order dependence on the concentration of sodium hydroxide. [] This suggests that the rate-determining step in the reaction mechanism likely involves the hydroxide ion. The proposed mechanism involves the formation of an N-alkylidene 2-nitrosoaniline intermediate.
Q4: Are there any organometallic derivatives of N-(2,4-Dinitrophenyl)glycine reported?
A4: While the provided abstract lacks specifics, the title "ORGANOTIN AND ORGANOLEAD DERIVATIVES OF N-(2,4-DINITROPHENYL)GLYCINE" [] clearly indicates the existence of such derivatives. This suggests an avenue for further exploration into the synthesis, properties, and potential applications of these organometallic compounds.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


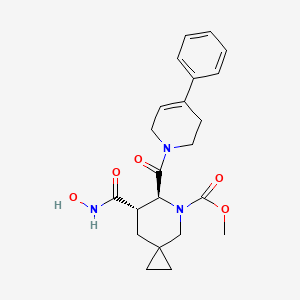
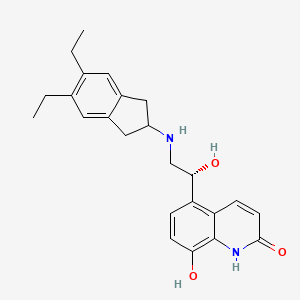

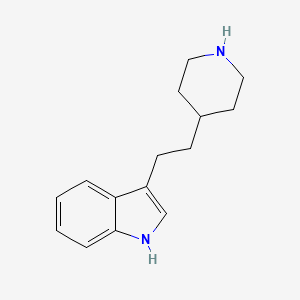
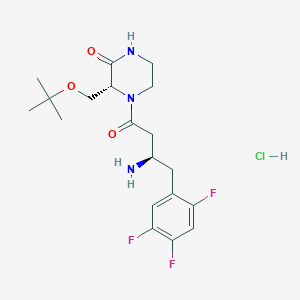

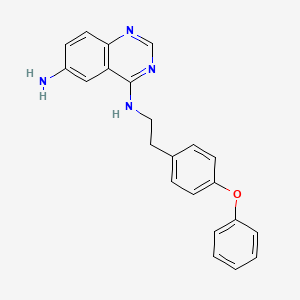
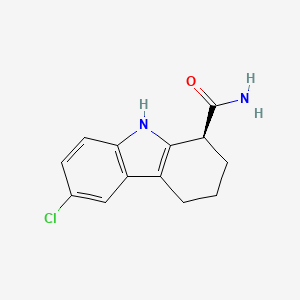


![(Z)-5-Fluoro-2-methyl-1-[p-(methylsulfonyl)benzylidene]indene-3-acetic acid](/img/structure/B1671835.png)

